molecular formula C13H12O9 B190713 Caftaric acid CAS No. 67879-58-7

Caftaric acid

Cat. No. B190713
CAS RN: 67879-58-7
M. Wt: 312.23 g/mol
InChI Key: SWGKAHCIOQPKFW-JTNORFRNSA-N
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Description

Caftaric acid is a tartaric ester of hydroxycinnamic acid. It is a natural phenolic compound present in grapes and wine, in chicory, and in Echinacea plants . It is a non-flavonoid phenolic compound found in the juice of grapes (Vitis vinifera) and impacts the color of white wine .


Synthesis Analysis

Caftaric acid is synthesized in plants, particularly in Echinacea purpurea. Two cytosolic BAHD acyltransferases form two intermediates, caftaric acid and chlorogenic acid. A unique serine carboxypeptidase-like acyltransferase uses chlorogenic acid as its acyl donor and caftaric acid as its acyl acceptor to produce chicoric acid in vacuoles .


Chemical Reactions Analysis

Caftaric acid is susceptible to chemical oxidation, and subsequent redox reactions involving caffeic acid can contribute to wine browning over time . During alcoholic and malolactic fermentation, the ester can be enzymatically hydrolysed, releasing the two constituents .


Physical And Chemical Properties Analysis

Caftaric acid is a phenolic acid and a tartaric acid ester form of caffeic acid .

Scientific Research Applications

  • Pharmacological Effects : Caftaric acid is notable for its antioxidant, anti-inflammatory, antimutagenic, anticarcinogenic, hepatoprotective, antidiabetic, anti-hypertensive, anti-obesity, anti-metabolic syndrome, and neuroprotective effects. It rapidly passes into the stomach and duodenum, enhancing absorption in intestinal Caco-2 cells. Its concentration in grape juice is significant, forming a substantial part of the juice's phenolic content (Mohamed & Koriem, 2020).

  • Hydrolysis with Esterases and Lactobacillus : Chicoric acid and caftaric acid are hydrolyzed by enzymes and Lactobacillus johnsonii, suggesting their degradation by gut microflora before absorption and metabolization (Bel-Rhlid et al., 2012).

  • Microbial Metabolism : The microbial conversion of caftaric acid has been studied, showing that its esterification does not influence its metabolism by the gut microbiota (Gonthier et al., 2006).

  • Absorption and Tissue Distribution : Research on rats revealed that trans-caftaric acid is absorbed in the stomach, with its O-methylated derivative, trans-fertaric acid, rising over time. These compounds were detected in the kidney and, in some cases, the brain (Vanzo et al., 2007).

  • Presence in Seagrass : Caftaric acid has been identified in Syringodium filiforme, a tropical seagrass, making it a potential resource for the pharmaceutical and food industries due to its therapeutic applications and rarity in the plant kingdom (Nuissier et al., 2010).

  • Gastroprotective Effects : Caftaric acid demonstrated anti-oxidant and anti-inflammatory effects in indomethacin-induced gastric ulcers in rats, with high doses showing similar gastroprotective effects as omeprazole (Tanyeli et al., 2019).

  • Elicitation of Secondary Metabolism in Echinacea purpurea : The compound has been used to study the effect of growth regulators on the production of secondary metabolites in Echinacea purpurea (Jones et al., 2009).

  • Sensory Effects in Wine : Caftaric acid, along with Grape Reaction Product (GRP), influences the taste and texture of white wine, affecting mouthfeel and suppressing certain sensory effects (Gaweł et al., 2014).

properties

IUPAC Name

(2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGKAHCIOQPKFW-JTNORFRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036866
Record name Caftaric acid
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Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Caftaric acid
Source Human Metabolome Database (HMDB)
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Boiling Point

618.2 °C at 760 mmHg
Record name Caftaric acid
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Product Name

Caftaric acid

CAS RN

67879-58-7
Record name Caftaric acid
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Record name Caftaric acid
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Record name Caftaric acid
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Record name Butanedioic acid, 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxy-, (2R,3R)
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Record name CAFTARIC ACID
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Record name Caftaric acid
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URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Caftaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,120
Citations
VL Singleton, M Salgues, J Zaya… - American Journal of …, 1985 - Am Soc Enol Viticulture
… to that of caftaric acid that it appears … is caftaric acid and related compounds. Red wines made by pomace fermentation or hot pressing, on the other hand, have contents of caftaric acid …
Number of citations: 341 www.ajevonline.org
VL Singleton, J Zaya, E Trousdale, M Salgues - Vitis, 1984 - core.ac.uk
… Caftaric acid (caffeoyl tartaric acid) and its relatives, coutaric … The content of caftaric acid reported in various samples has … Our previous values for trans-caftaric acid content by HPLC …
Number of citations: 125 core.ac.uk
VF Cheynier, MWJ Van Hulst - Journal of Agricultural and Food …, 1988 - ACS Publications
… , theglutathione to caftaric acid ratio de… caftaric acid, the yield of conversion of caftaric acid into GRP was very high (up to 92.5%), which indicates a very good affinity of the caftaric acid …
Number of citations: 124 pubs.acs.org
VF Cheynier, EK Trousdale, VL Singleton… - Journal of Agricultural …, 1986 - ACS Publications
… Aged bottled wines had an increased content of caffeic acid from hydrolysis of caftaric acid … In protected fresh juice from wine grapes about 100 mg/L of irons-caftaric acid is considered …
Number of citations: 285 pubs.acs.org
CH Wu, HN Murthy, EJ Hahn, KY Paek - Biotechnology letters, 2007 - Springer
… The most important potential active compounds in purple coneflower are caffeic acid derivatives namely caftaric acid, chlorogenic acid, cynarin, echinacoside and chichoric acid. Of …
Number of citations: 112 link.springer.com
A Vanzo, R Cecotti, U Vrhovsek… - Journal of agricultural …, 2007 - ACS Publications
… activity of trans-caftaric acid in animal cells. … -caftaric acid is also absorbed by the stomach and, if so, to investigate its tissue distribution and metabolism. A solution of trans-caftaric acid …
Number of citations: 45 pubs.acs.org
Q Liu, F Liu, L Zhang, Y Niu, Z Liu, X Liu - Food Science and Human …, 2017 - Elsevier
… CA could be partly metabolized into caffeic acid (CFA) and caftaric acid (CTA) on cytochrome P450s in rat liver microsomes. To compare the protective effects of CA and its metabolites …
Number of citations: 15 www.sciencedirect.com
EF Newair, IMA Mohamed, F Garcia, A Al-Anazi - Microchemical Journal, 2023 - Elsevier
… quantify caftaric acid and … Caftaric acid is a biologically active compound found in a variety of plants, including coffee, blueberries, and grapes. The rationale for selecting caftaric acid as …
Number of citations: 1 www.sciencedirect.com
H Boulebd, A Mechler, NT Hoa, QV Vo - New Journal of Chemistry, 2022 - pubs.rsc.org
Caftaric acid (CA), also known as cafeoyltartaric acid, is a molecule formed by linking caffeic acid (3,4-dihydroxy cinnamic acid) and tartaric acid through an ester moiety. This compound …
Number of citations: 5 pubs.rsc.org
V Vendramin, A Viel, S Vincenzi - Molecules, 2021 - mdpi.com
… of HCAs, with a particular attention paid to caftaric acid, which is supposed to have several healthy … steps has been tuned to separate and recover high purity caftaric acid from verjuice. …
Number of citations: 9 www.mdpi.com

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